molecular formula C16H15BrN2O3 B14077139 2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B14077139
M. Wt: 363.21 g/mol
InChI Key: BZWDLDVSPHXYEY-VCHYOVAHSA-N
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Description

2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.21 g/mol. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (R1–C=N–R2). Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

The synthesis of 2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include the corresponding carboxylic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.

Scientific Research Applications

2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: This compound is used as a precursor in the synthesis of various organic molecules and materials.

    Biology: Schiff bases, including this compound, are investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The imine group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to donate and accept electrons also contributes to its optical and electronic properties .

Comparison with Similar Compounds

2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide can be compared with other Schiff bases, such as:

    4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide: This compound has similar structural features but differs in the position of the methoxy groups on the benzylidene ring.

    2-bromobenzamide: This compound lacks the imine group and has different chemical properties and applications.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

2-bromo-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-9-5-6-11(15(14)22-2)10-18-19-16(20)12-7-3-4-8-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+

InChI Key

BZWDLDVSPHXYEY-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC=C2Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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